molecular formula C5H6Cl2N2O2 B105842 1,3-Dichloro-5,5-dimethylhydantoin CAS No. 118-52-5

1,3-Dichloro-5,5-dimethylhydantoin

Cat. No.: B105842
CAS No.: 118-52-5
M. Wt: 197.02 g/mol
InChI Key: KEQGZUUPPQEDPF-UHFFFAOYSA-N
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Preparation Methods

1,3-Dichloro-5,5-dimethylhydantoin can be synthesized through several methods:

    Chlorination of 5,5-dimethylhydantoin: This method involves dissolving 5,5-dimethylhydantoin in water and then chlorinating it in the presence of a base such as sodium hydroxide or sodium carbonate.

    Industrial Production: In industrial settings, the compound is produced by reacting 5,5-dimethylhydantoin with chlorine gas in the presence of a catalyst.

Scientific Research Applications

Scientific Research Applications

  • Chlorination Reactions : DCDMH is utilized as a chlorinating agent in various organic synthesis reactions. It has been employed in the chlorination of nitrogen-containing aromatic compounds, yielding products with high efficiency and selectivity .
  • Synthesis of α-Chloroacetophenones : The compound serves as a key reagent for synthesizing α-chloroacetophenones, which are important intermediates in pharmaceutical chemistry .
  • Oxidizing Agent : DCDMH acts as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones. This reaction is significant for the development of new materials and pharmaceuticals .
  • Microwave-Assisted Reactions : It is used in microwave-assisted synthesis processes, such as the aromatization of trisubstituted pyrazolines, enhancing reaction rates and yields .
  • Environmental Applications : DCDMH is applied in water treatment processes due to its disinfectant properties. It is effective in chlorinating water to eliminate pathogens, making it valuable in ensuring safe drinking water .
  • Industrial Uses : The compound finds use in manufacturing processes, including the production of vinyl chloride polymers and as an industrial deodorant and disinfectant .

Health and Safety Considerations

DCDMH can irritate skin and eyes upon contact and may cause respiratory issues if inhaled. Proper handling procedures are essential to mitigate health risks associated with exposure .

Case Study 1: Chlorination of Cytosine Base

A study demonstrated the use of DCDMH in the chlorination of cytosine base, showcasing its effectiveness in modifying nucleobases for biochemical applications. The reaction yielded chlorinated derivatives that are useful for further chemical transformations .

Case Study 2: Synthesis of Halo Ketones

Research highlighted DCDMH's role in selective halogenation reactions leading to the synthesis of halo ketones. The study reported high yields and purity levels, underscoring DCDMH's utility as a reliable reagent in synthetic organic chemistry .

Case Study 3: Water Treatment Efficacy

In an environmental assessment, DCDMH was evaluated for its effectiveness as a disinfectant in water treatment facilities. Results indicated significant reductions in microbial load, demonstrating its potential for improving public health outcomes through enhanced water quality management .

Summary Table of Applications

Application AreaSpecific UseOutcome/Benefit
Organic ChemistryChlorination reactionsHigh efficiency and selectivity
Pharmaceutical ChemistrySynthesis of α-chloroacetophenonesImportant intermediates
Environmental ScienceWater treatmentEffective disinfection
Industrial ChemistryProduction of vinyl chlorideEssential for polymer manufacturing
ResearchOxidation of urazolesDevelopment of new materials

Mechanism of Action

1,3-Dichloro-5,5-dimethylhydantoin exerts its effects primarily through its ability to release chlorine. The compound acts as a source of chlorine, which is a powerful oxidizing agent. When dissolved in water, it releases hypochlorous acid, which is responsible for its disinfectant and bleaching properties . The molecular targets and pathways involved include the oxidation of organic compounds and the chlorination of nucleic acids .

Comparison with Similar Compounds

1,3-Dichloro-5,5-dimethylhydantoin can be compared with other similar compounds such as:

    1,3-Dibromo-5,5-dimethylhydantoin: This compound is similar in structure but contains bromine atoms instead of chlorine.

    N-Chlorosuccinimide: This compound is another chlorinating agent used in organic synthesis.

    N-Bromosuccinimide: Similar to N-Chlorosuccinimide, but contains bromine.

The uniqueness of this compound lies in its stability, high chlorine content, and versatility in various chemical reactions and applications .

Biological Activity

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is a chlorinated hydantoin compound primarily utilized as a biocide and disinfectant in various industrial applications. Its biological activity is of significant interest due to its antimicrobial properties, potential health effects, and environmental implications.

  • Chemical Formula : C5_{5}H6_{6}Cl2_{2}N2_{2}O
  • Molecular Weight : 189.02 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 159–163 °C
  • Solubility : Slightly soluble in water

DCDMH contains approximately 66% available chlorine by weight, which is released upon contact with water, yielding hypochlorous acid—a potent disinfectant .

DCDMH exhibits its antimicrobial activity through the release of chlorine species that disrupt cellular functions in microorganisms. The primary mechanisms include:

  • Oxidative Damage : Chlorine species can oxidize critical cellular components such as proteins and lipids, leading to cell death.
  • Protein Cross-linking : Similar to other biocides like glutaraldehyde, DCDMH reacts with amino and thiol groups in proteins, causing irreversible cross-linking that hampers cellular processes .

Antimicrobial Efficacy

Numerous studies have demonstrated the effectiveness of DCDMH against a variety of pathogens:

Pathogen Reduction (%) Conditions Reference
E. coli99.90.5% DCDMH for 30 min
Salmonella spp.99.80.5% DCDMH for 30 min
Listeria monocytogenes99.50.5% DCDMH for 30 min
Bacillus subtilis spores>99High concentration

These results indicate that DCDMH is highly effective as a disinfectant in food processing and water treatment facilities.

Acute Effects

Exposure to DCDMH can cause irritation to the skin, eyes, and respiratory tract. Symptoms may include coughing, wheezing, and excessive lachrymation . In animal studies, dermal exposure resulted in severe irritation with high scores on the Draize scale .

Mutagenicity Studies

DCDMH has shown mixed results in mutagenicity assays:

  • Negative results were observed in several strains of Salmonella typhimurium.
  • Positive results were noted in a mouse lymphoma assay, indicating potential genotoxic effects under certain conditions .

Case Studies

  • Food Safety Application : A study evaluated the use of DCDMH in poultry processing. Carcasses treated with DCDMH showed significant reductions in bacterial loads compared to untreated controls, demonstrating its utility as an antimicrobial agent in food safety protocols .
  • Water Treatment Efficacy : Research indicated that DCDMH effectively reduced microbial contamination in recreational water settings when applied at appropriate concentrations. The compound's ability to release chlorine upon dissolution enhances its effectiveness against waterborne pathogens .

Q & A

Basic Research Questions

Q. What experimental parameters influence the regioselectivity of DCDMH in aromatic chlorination reactions?

DCDMH is widely used for chlorination due to its controlled release of chlorine. Regioselectivity depends on reaction temperature, solvent polarity, and substrate electronic effects. For example, in the synthesis of 5-methoxy-6-chlorotetralone, maintaining temperatures below room temperature minimizes 6,8-dichlorinated byproducts . Solvent-free conditions or non-polar solvents (e.g., carbon tetrachloride) enhance selectivity by reducing side reactions .

Q. How does DCDMH compare to other chlorinating agents (e.g., N-chlorosuccinimide) in terms of safety and reactivity?

DCDMH offers milder reactivity compared to Cl₂ or SO₂Cl₂, reducing risks of over-chlorination. However, it is moisture-sensitive and decomposes into hypochlorous acid, requiring anhydrous conditions for optimal performance. Unlike NCS, DCDMH’s higher chlorine content (68% available chlorine) enables efficient chlorination with fewer equivalents .

Q. What are the best practices for sterilizing biological samples using DCDMH while preserving viability?

DCDMH effectively eliminates microbial contamination in fern spores without compromising germination rates. A protocol using 0.1% DCDMH solution for surface sterilization achieved 85% spore viability. Key factors include short exposure times (<5 minutes) and neutral pH to avoid decomposition into corrosive byproducts .

Q. Which solvents are optimal for DCDMH-mediated reactions, and how does solubility impact reaction efficiency?

DCDMH is freely soluble in chlorinated solvents (methylene chloride, chloroform) and benzene but poorly soluble in water (0.21% at 25°C). Solvent choice affects reaction kinetics: polar aprotic solvents (e.g., acetonitrile) accelerate oxidation, while non-polar solvents favor controlled chlorination .

Advanced Research Questions

Q. How can researchers selectively synthesize α-mono- vs. α,α-dichloro ketones using DCDMH?

Selective chlorination is achieved through solvent and catalyst modulation:

  • α-Monochlorination : Use silica gel as a catalyst in methanol under reflux (86–98% yield).
  • α,α-Dichlorination : Employ a choline chloride/p-TsOH deep eutectic solvent at room temperature (86–95% yield). Mechanistic studies suggest that hydrogen-bonding interactions in the eutectic solvent stabilize dichlorinated intermediates .

Q. What analytical methods are recommended for detecting and quantifying DCDMH decomposition products?

DCDMH decomposes into 5,5-dimethylhydantoin and hypochlorous acid. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ion chromatography (for chloride ions) are effective. FT-IR can track N-Cl bond degradation, critical for assessing stability during storage .

Q. How do pH and temperature affect the stability and oxidative capacity of DCDMH in aqueous solutions?

  • pH Dependence : DCDMH is stable at pH 6–8 but decomposes rapidly above pH 9, releasing Cl⁺ ions.
  • Temperature : Storage at ≤25°C prevents thermal degradation (mp 132–134°C). Elevated temperatures accelerate hydrolysis, reducing available chlorine by 30% within 24 hours at 40°C .

Q. What strategies mitigate hazards during large-scale DCDMH reactions?

  • Explosion Risks : Avoid contact with xylene or combustible materials (UN 1479, Class 5.1 oxidizer).
  • Toxic Fumes : Use fume hoods and scrubbers to neutralize HCl/Cl₂ emissions.
  • Personal Protection : Wear nitrile gloves, goggles, and NIOSH-approved respirators (OSHA 29 CFR 1910.132) .

Properties

IUPAC Name

1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
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InChI Key

KEQGZUUPPQEDPF-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)N(C(=O)N1Cl)Cl)C
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Molecular Formula

C5H6Cl2N2O2
Record name 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN
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DSSTOX Substance ID

DTXSID4024985
Record name 1,3-Dichloro-5,5-dimethylhydantoin
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Molecular Weight

197.02 g/mol
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Physical Description

1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor.
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Record name 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl-
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Boiling Point

Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes)
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Flash Point

346 °F (NIOSH, 2023), 346 °F
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Solubility

Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2%
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Density

1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8
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Vapor Pressure

0.000024 [mmHg]
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Color/Form

Four-sided, pointed prisms from chloroform, White powder

CAS No.

118-52-5
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Melting Point

270 °F (NTP, 1992), 132 °C, 270 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 2
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 3
1,3-Dichloro-5,5-dimethylhydantoin
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,3-Dichloro-5,5-dimethylhydantoin

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